molecular formula C17H18Cl2O3 B4964741 2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene

2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene

Cat. No.: B4964741
M. Wt: 341.2 g/mol
InChI Key: FOMWUZGBGHPZAF-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of two chlorine atoms and an ethoxyphenoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene typically involves the reaction of 2,4-dichlorophenol with 3-(2-ethoxyphenoxy)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

2,4-Dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
  • 2,4-Dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene
  • 2,4-Dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene

Uniqueness

2,4-Dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern and the presence of the ethoxyphenoxy group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-2-20-16-6-3-4-7-17(16)22-11-5-10-21-15-9-8-13(18)12-14(15)19/h3-4,6-9,12H,2,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMWUZGBGHPZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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